5-Isobutylbarbituric acid
CAS No.: 42846-91-3
Cat. No.: VC3895855
Molecular Formula: C8H12N2O3
Molecular Weight: 184.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 42846-91-3 |
|---|---|
| Molecular Formula | C8H12N2O3 |
| Molecular Weight | 184.19 g/mol |
| IUPAC Name | 5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
| Standard InChI | InChI=1S/C8H12N2O3/c1-4(2)3-5-6(11)9-8(13)10-7(5)12/h4-5H,3H2,1-2H3,(H2,9,10,11,12,13) |
| Standard InChI Key | CZERPPISCPPWRA-UHFFFAOYSA-N |
| SMILES | CC(C)CC1C(=O)NC(=O)NC1=O |
| Canonical SMILES | CC(C)CC1C(=O)NC(=O)NC1=O |
Introduction
Chemical Identity and Structural Features
Core Structure and Nomenclature
Barbituric acid derivatives are defined by a pyrimidine-2,4,6(1H,3H,5H)-trione core. The substitution pattern at the 5-position determines their pharmacological activity. In the case of 5-isobutylbarbituric acid derivatives, the isobutyl group (-CH2CH(CH2)2) occupies one or both 5-positions. For example:
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Butalbital: 5-allyl-5-isobutylbarbituric acid (C11H16N2O3) .
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5-Isobutyl-5-(2,3-dihydroxypropyl)barbituric acid: A metabolite with additional hydroxyl groups (C11H18N2O5) .
The stereochemistry of these compounds is typically achiral due to symmetrical substitution patterns, though metabolites may exhibit optical activity .
Table 1: Key Chemical Properties
Synthesis and Manufacturing
Historical Synthesis Methods
The synthesis of 5,5-disubstituted barbituric acids, including isobutyl derivatives, often involves condensation reactions. A landmark patent (US2786057A) details the preparation of 5-isobutyl-5-(2-ethoxyallyl)barbituric acid via the following steps :
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Alkylation: Reacting mono-isobutyl barbituric acid with 2-ethoxyallyl chloride in the presence of sodium hydroxide and copper sulfate.
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Purification: Sequential recrystallization from ethyl acetate, benzene, and diethyl ether yields the pure compound (m.p. 176–177°C) .
This method highlights the role of alkoxyallyl halides in introducing functional groups at the 5-position.
Modern Approaches
Contemporary synthesis prioritizes efficiency and scalability. For butalbital, the process involves:
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Malonic Ester Condensation: Reacting diethyl isobutylmalonate with urea under alkaline conditions.
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Allylation: Introducing the allyl group via nucleophilic substitution .
Pharmacokinetics and Metabolism
Absorption and Distribution
Butalbital is rapidly absorbed orally, with a Cmax of 1 μg/mL achieved within 1–2 hours post-administration . Its unbound fraction in plasma is approximately 55%, enabling widespread tissue distribution, including placental and breast milk transfer .
Table 2: Pharmacokinetic Parameters of Butalbital
| Parameter | Value | Conditions |
|---|---|---|
| T<sub>1/2</sub> | 35 hours | Single 50 mg dose with acetaminophen |
| F<sub>unbound</sub> | 55% | Healthy adults |
| C<sub>max</sub> | 26.9 μg/mL | 2 g dose in unhealthy females |
Metabolic Pathways
Butalbital undergoes hepatic metabolism primarily via:
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Oxidation: CYP3A4-mediated conversion to 5-isobutyl-5-(2,3-dihydroxypropyl)barbituric acid .
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Conjugation: Glucuronidation of hydroxylated metabolites for renal excretion .
Therapeutic Applications and Clinical Use
Butalbital in Analgesic Formulations
Butalbital is a key component of Fioricet with Codeine, a combination product indicated for tension-type headaches. Its mechanism involves:
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GABA<sub>A</sub> Receptor Modulation: Prolonging chloride channel opening, enhancing inhibitory neurotransmission in the thalamus .
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Synergistic Effects: Caffeine and acetaminophen augment analgesia, while codeine provides opioid-mediated pain relief .
Efficacy and Limitations
Regulatory and Industrial Perspectives
Approval Status
Butalbital-containing products like Fioricet with Codeine were approved in 1992, with stringent regulations due to abuse potential .
Patent Landscape
The synthesis of 5-isobutyl barbiturates remains protected under patents such as US2786057A, emphasizing industrial interest in novel derivatives .
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